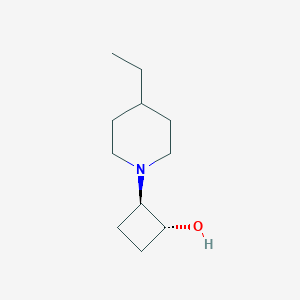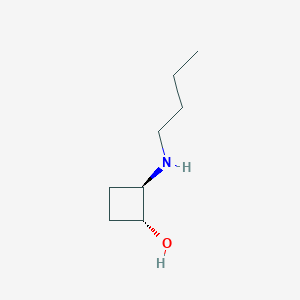![molecular formula C12H11ClO2 B1485601 (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol CAS No. 2165950-98-9](/img/structure/B1485601.png)
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol
Übersicht
Beschreibung
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol, also known as 4-chloro-2-ethynylphenol, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless and odorless solid that is insoluble in water and has a molecular weight of 243.63 g/mol. 4-chloro-2-ethynylphenol is an important intermediate in the synthesis of a range of compounds, including drug candidates and materials for use in the medical, biotechnological, and industrial sectors.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-olthynylphenol has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of a range of compounds, including drug candidates and materials for use in the medical, biotechnological, and industrial sectors. It has also been used in the synthesis of polyfluoroalkylated compounds, which are of interest for their potential applications in the pharmaceutical and agrochemical industries. In addition, (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-olthynylphenol has been used in the synthesis of a range of heterocyclic compounds, such as quinolines and pyrazines, which are of interest for their potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-olthynylphenol is not fully understood. However, it is known that the compound can undergo a range of chemical reactions, such as oxidation, reduction, and hydrolysis. It is also known that the compound can form complexes with metals, such as copper, iron, and zinc. These complexes can then be used in a range of catalysis reactions, such as the synthesis of polyfluoroalkylated compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-olthynylphenol have not been extensively studied. However, the compound has been shown to have some cytotoxic effects in vitro, and it has been suggested that it may have some antifungal properties. In addition, the compound has been shown to have some inhibitory effects on the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-olthynylphenol in laboratory experiments include its low cost, its availability in a range of different forms, and its relatively low toxicity. Its low toxicity makes it a safe choice for use in laboratory experiments. However, it should be noted that the compound is not water-soluble, which can make it difficult to use in certain types of experiments. In addition, the compound can react with a range of other compounds, which can make it difficult to control the reaction conditions.
Zukünftige Richtungen
Given the potential applications of (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-olthynylphenol, there are a number of future directions for research. These include further investigation into its biochemical and physiological effects, as well as its potential use in the synthesis of a range of compounds. In addition, further research could be conducted into the mechanism of action of the compound, as well as its potential applications in catalysis and medicinal chemistry. Finally, further research could be conducted into the use of the compound as an intermediate in the synthesis of a range of compounds, including drug candidates and materials for use in the medical, biotechnological, and industrial sectors.
Eigenschaften
IUPAC Name |
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c13-11-5-2-9(3-6-11)1-4-10-7-15-8-12(10)14/h2-3,5-6,10,12,14H,7-8H2/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKQRNNQUUQBDZ-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C#CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C#CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485520.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)

![1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485524.png)
![1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485525.png)

![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)


![trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485530.png)
![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485535.png)
![trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485539.png)
